molecular formula C9H9N3O3 B13011360 (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol

Katalognummer: B13011360
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: LOMWOATWLUWEMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position on the benzoimidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:

    Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)carboxylic acid.

    Reduction: (2-Methyl-6-amino-1H-benzo[d]imidazol-4-yl)methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the nitro group, which may result in different chemical and biological properties.

    6-Nitro-1H-benzo[d]imidazol-4-yl)methanol:

    2-Methyl-6-nitro-1H-benzo[d]imidazole: Lacks the hydroxymethyl group, which may influence its solubility and reactivity.

Uniqueness

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of all three functional groups (methyl, nitro, and hydroxymethyl) on the benzoimidazole ring. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9N3O3

Molekulargewicht

207.19 g/mol

IUPAC-Name

(2-methyl-6-nitro-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C9H9N3O3/c1-5-10-8-3-7(12(14)15)2-6(4-13)9(8)11-5/h2-3,13H,4H2,1H3,(H,10,11)

InChI-Schlüssel

LOMWOATWLUWEMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.